molecular formula C24H25N3O4 B11082967 ethyl 4-[3-(4-benzylpiperazin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

ethyl 4-[3-(4-benzylpiperazin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11082967
M. Wt: 419.5 g/mol
InChI Key: IPIAMBBMRSAMNM-UHFFFAOYSA-N
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Description

ETHYL 4-[3-(4-BENZYLPIPERAZINO)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE is a complex organic compound with a molecular formula of C24H27N3O4. This compound is known for its unique structure, which includes a piperazine ring and a pyrrolidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[3-(4-BENZYLPIPERAZINO)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE typically involves multiple steps. One common method includes the reaction of ethyl 4-aminobenzoate with 4-benzylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate product. This intermediate is then reacted with maleic anhydride to introduce the pyrrolidine ring, resulting in the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[3-(4-BENZYLPIPERAZINO)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[3-(4-BENZYLPIPERAZINO)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-[3-(4-BENZYLPIPERAZINO)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ETHYL 4-[3-(4-BENZYLPIPERAZINO)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE lies in its dual ring structure, which provides a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 4-[3-(4-benzylpiperazin-1-yl)-2,5-dioxopyrrol-1-yl]benzoate

InChI

InChI=1S/C24H25N3O4/c1-2-31-24(30)19-8-10-20(11-9-19)27-22(28)16-21(23(27)29)26-14-12-25(13-15-26)17-18-6-4-3-5-7-18/h3-11,16H,2,12-15,17H2,1H3

InChI Key

IPIAMBBMRSAMNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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